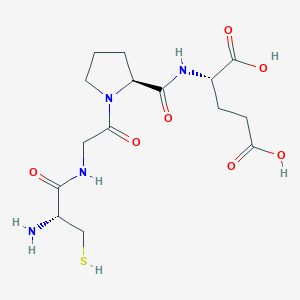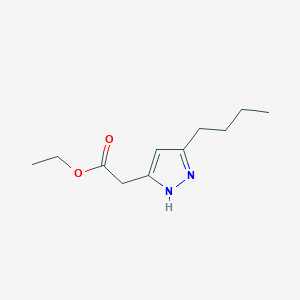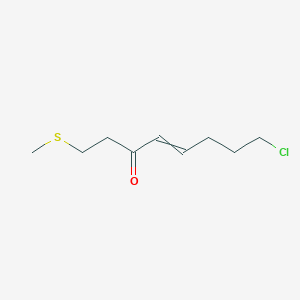
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of octahydro-1H-4,7-methanoindene, featuring two isocyanate groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with phosgene (COCl₂) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia to yield the desired diisocyanate compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are used in various industrial applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed through polymerization reactions, which have applications in foams, coatings, and adhesives.
Scientific Research Applications
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Materials Science: Investigated for its potential use in creating high-performance materials with unique mechanical properties.
Biomedical Research: Explored for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various polymeric structures. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethanes and ureas.
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams and coatings.
Uniqueness
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is unique due to its rigid bicyclic structure, which imparts distinct mechanical properties to the polymers formed from it. This structural rigidity can enhance the thermal and mechanical stability of the resulting materials, making it valuable for high-performance applications.
Properties
CAS No. |
851395-17-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4,8-diisocyanatotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H14N2O2/c15-5-13-8-3-9-7-1-11(10(9)4-8)12(2-7)14-6-16/h7-12H,1-4H2 |
InChI Key |
NMLPOMYJCKHTER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)


![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)


![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)



![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)
